![molecular formula C20H30N2O5 B4943857 3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-[1-(methoxymethyl)propyl]benzamide](/img/structure/B4943857.png)
3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-[1-(methoxymethyl)propyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-[1-(methoxymethyl)propyl]benzamide, also known as ABT-199 or Venetoclax, is a small molecule inhibitor that targets B-cell lymphoma 2 (BCL-2) protein. BCL-2 is an anti-apoptotic protein that is overexpressed in many cancer cells, leading to resistance to chemotherapy and radiation therapy. Venetoclax has been approved by the FDA for the treatment of chronic lymphocytic leukemia (CLL) and small lymphocytic lymphoma (SLL) in patients with specific genetic mutations.
Mechanism of Action
BCL-2 is a key regulator of apoptosis, or programmed cell death, in cells. It prevents apoptosis by binding to and inhibiting pro-apoptotic proteins such as BAX and BAK. Venetoclax selectively binds to BCL-2 and releases the pro-apoptotic proteins, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
Venetoclax has been shown to induce apoptosis in cancer cells while sparing normal cells. It has also been shown to have minimal effects on platelet counts and coagulation parameters, making it a promising treatment option for patients with CLL who are at risk for bleeding complications.
Advantages and Limitations for Lab Experiments
Venetoclax has several advantages for lab experiments, including its selectivity for BCL-2 and its ability to induce apoptosis in cancer cells. However, it has limitations such as its potential for resistance and the need for specific genetic mutations for its efficacy.
Future Directions
For research on Venetoclax include exploring its efficacy in combination with other therapies, identifying biomarkers for patient selection, and developing strategies to overcome resistance. Additionally, research on the mechanism of action of Venetoclax could lead to the development of new therapies targeting BCL-2 and other anti-apoptotic proteins.
Synthesis Methods
The synthesis of Venetoclax involves several chemical reactions, starting with the reaction of 4-methoxybenzoyl chloride with 3-aminophenol to form 3-(4-methoxybenzoyl)aminophenol. This compound is then reacted with 1-(methoxymethyl)propylamine to form N-(1-(methoxymethyl)propyl)-3-(4-methoxybenzoyl)aminophenol. The final step involves the reaction of this compound with 1-acetyl-4-piperidinol to form Venetoclax.
Scientific Research Applications
Venetoclax has shown promising results in preclinical and clinical studies for the treatment of various types of cancer, including CLL, SLL, acute myeloid leukemia (AML), multiple myeloma, and non-small cell lung cancer (NSCLC). It has been shown to induce apoptosis in cancer cells by selectively binding to BCL-2 and inhibiting its anti-apoptotic function.
properties
IUPAC Name |
3-(1-acetylpiperidin-4-yl)oxy-4-methoxy-N-(1-methoxybutan-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O5/c1-5-16(13-25-3)21-20(24)15-6-7-18(26-4)19(12-15)27-17-8-10-22(11-9-17)14(2)23/h6-7,12,16-17H,5,8-11,13H2,1-4H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPRPOYGZJWWCBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COC)NC(=O)C1=CC(=C(C=C1)OC)OC2CCN(CC2)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(1-acetylpiperidin-4-yl)oxy]-4-methoxy-N-[1-(methoxymethyl)propyl]benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.